

BMS-986458 for follicular lymphoma (FL)

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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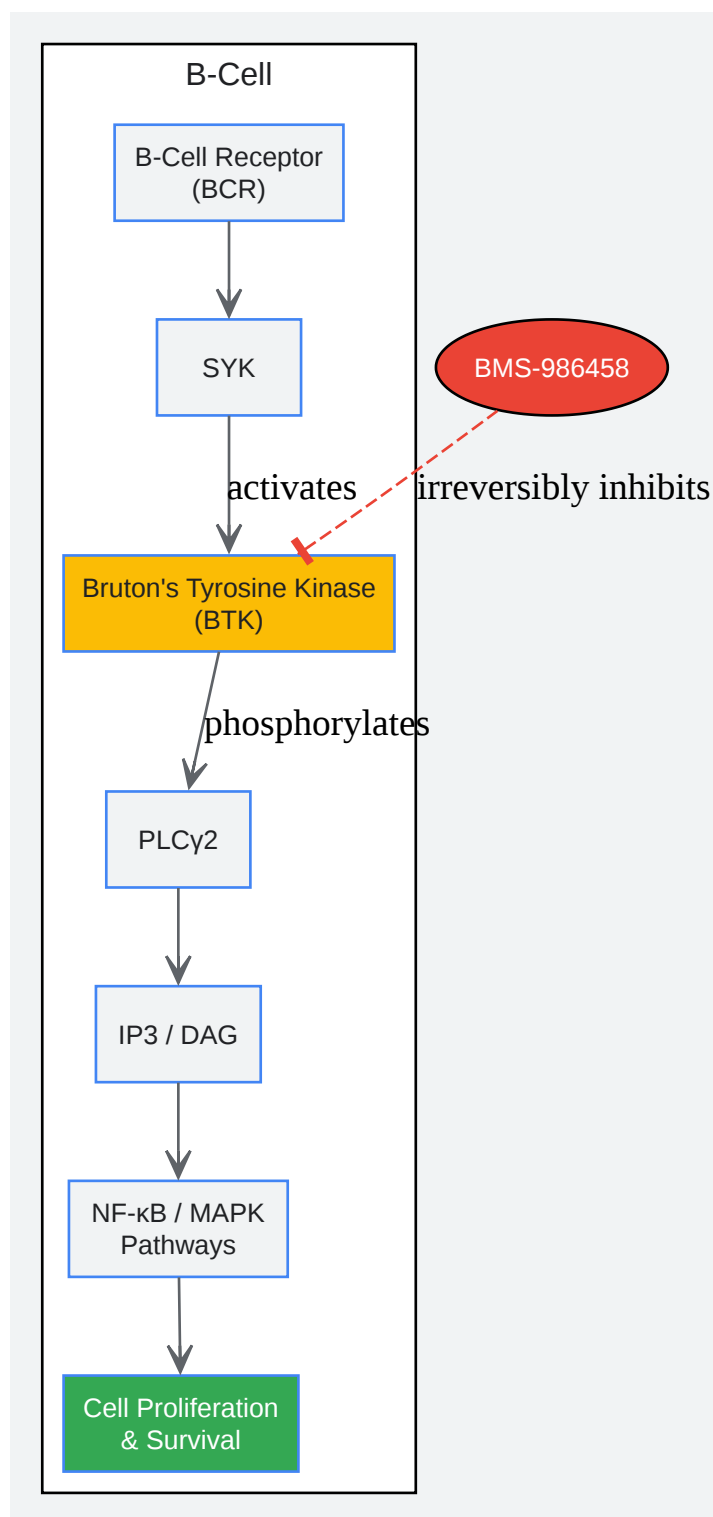
An In-depth Technical Guide on **BMS-986458** for Follicular Lymphoma

Introduction

BMS-986458 is an investigational, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein within the B-cell receptor (BCR) pathway, which is a key driver of proliferation and survival for malignant B-cells in various non-Hodgkin lymphomas, including follicular lymphoma (FL). By targeting BTK, **BMS-986458** aims to disrupt the downstream signaling cascades that promote tumor cell growth and survival. This document provides a technical overview of **BMS-986458**, summarizing its mechanism of action, preclinical data, and the methodologies of key experiments for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

BMS-986458 functions by covalently binding to a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition. This action blocks the transduction of signals from the B-cell receptor, which, in follicular lymphoma, is often constitutively active. The inhibition of BTK prevents the phosphorylation of downstream substrates, including phospholipase C gamma 2 (PLCγ2), thereby disrupting the activation of pathways such as NF-κB and MAPK, which are essential for B-cell proliferation and survival.



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Caption: **BMS-986458** inhibits the BCR signaling pathway in B-cells.

Preclinical Data

Preclinical studies have demonstrated the potency and selectivity of **BMS-986458** in various in vitro and in vivo models of B-cell malignancies.

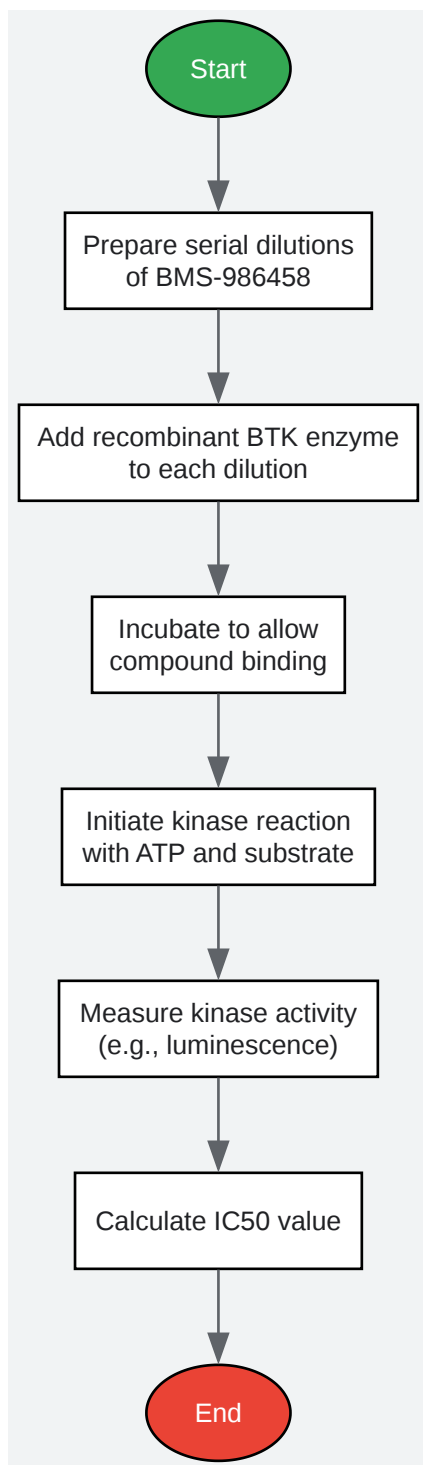
Quantitative Data Summary

Parameter	Assay Type	Cell Line/Model	Result
IC50 (BTK Kinase Activity)	Biochemical Assay	Recombinant Human BTK	< 1 nM
EC50 (BTK Phosphorylation)	Cell-Based Assay	TMD8 (DLBCL)	~5 nM
Tumor Growth Inhibition	In Vivo Xenograft	Follicular Lymphoma PDX	> 80% at 10 mg/kg

Experimental Protocols

BTK Kinase Inhibition Assay (Biochemical)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **BMS-986458** against recombinant human BTK.



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Caption: Workflow for the biochemical BTK kinase inhibition assay.

Methodology:

- **Compound Preparation:** A stock solution of **BMS-986458** is serially diluted in DMSO to create a range of concentrations.
- **Reaction Setup:** In a 384-well plate, recombinant human BTK enzyme is mixed with the diluted compound and incubated at room temperature.
- **Kinase Reaction:** A solution containing a peptide substrate and ATP is added to initiate the kinase reaction. The reaction is allowed to proceed for a specified time at 37°C.
- **Signal Detection:** A detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).
- **Data Analysis:** Luminescence is read on a plate reader. The data is normalized to controls, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay

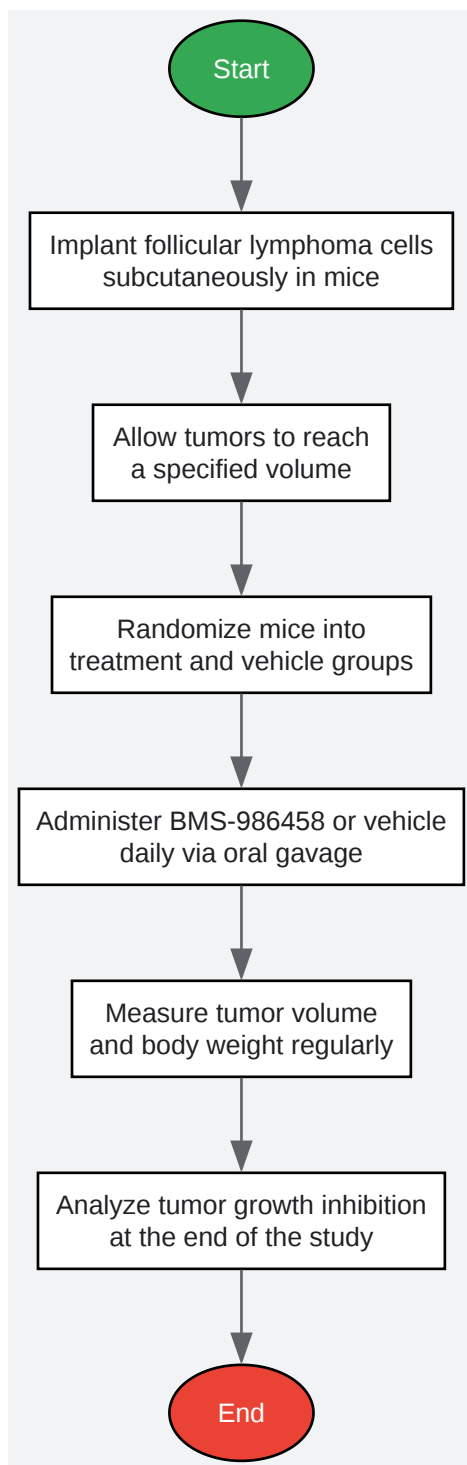
This protocol measures the ability of **BMS-986458** to inhibit BTK autophosphorylation at Tyr223 in a cellular context.

Methodology:

- **Cell Culture and Treatment:** Follicular lymphoma cells are cultured and then treated with various concentrations of **BMS-986458** for a specified duration.
- **Cell Lysis:** After treatment, cells are harvested and lysed to extract proteins.
- **Western Blotting:** Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (pBTK Tyr223) and total BTK.
- **Detection and Analysis:** An appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized. Band intensities are quantified, and the ratio of pBTK to total BTK is calculated to determine the extent of inhibition.

In Vivo Follicular Lymphoma Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of **BMS-986458** in a mouse model.



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Caption: Experimental workflow for the in vivo xenograft model.

Methodology:

- Tumor Implantation: Immunodeficient mice are subcutaneously inoculated with a suspension of follicular lymphoma cells.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Drug Administration: **BMS-986458** is formulated in an appropriate vehicle and administered orally to the treatment group at a specified dose and schedule. The control group receives the vehicle alone.
- Efficacy Assessment: Tumor dimensions and mouse body weights are measured at regular intervals. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Data Analysis: The percentage of tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle control group.
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